molecular formula C19H18ClN3O3 B12179011 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B12179011
M. Wt: 371.8 g/mol
InChI Key: FLRVELMHKLYPBT-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an oxadiazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carboxylic acid derivative under dehydrating conditions.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.

    Fluconazole: An antifungal agent with a triazole ring, similar to the oxadiazole ring in the target compound.

Uniqueness

2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of a chlorophenoxy group, an oxadiazole ring, and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)13-7-9-14(10-8-13)18-19(23-26-22-18)21-17(24)11-25-16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

FLRVELMHKLYPBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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